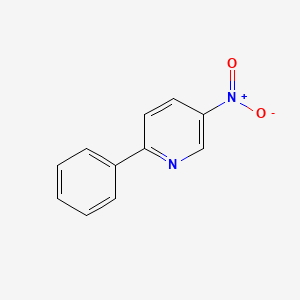

5-Nitro-2-phenylpyridine

Overview

Description

5-Nitro-2-phenylpyridine is a compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The nitropyridines are known for their diverse chemical reactivity and have been the subject of various synthetic and analytical studies due to their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 5-nitro-2-phenylpyridine and its derivatives can be achieved through various pathways. One approach involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, where the sulfonate group is replaced by different nucleophiles, such as oxygen, nitrogen, and halogen nucleophiles, to yield a range of 2,5-disubstituted pyridines . Another method utilizes 2,2'-dithiobis(5-nitropyridine) for the activation of cysteine in peptides, leading to asymmetric disulfide formation and the introduction of the 5-nitro-2-pyridinesulfenyl group . Additionally, multicomponent reactions have been employed to synthesize 4-unsubstituted 5-nitropyridine derivatives, which upon oxidation yield 5-nitro-6-phenylpyridines .

Molecular Structure Analysis

The molecular structure of 5-nitro-2-phenylpyridine and its isomers has been studied using various spectroscopic techniques and quantum chemical calculations. The vibrational characteristics of the hydrazo group in these compounds have been analyzed in relation to the inter- and intra-molecular hydrogen bonds formed within the molecules . Single crystal X-ray diffraction studies have also been conducted to elucidate the non-proton transfer co-crystal structures of 2-amino-5-nitropyridine with other compounds, revealing intricate hydrogen bonding patterns .

Chemical Reactions Analysis

5-Nitro-2-phenylpyridine can undergo a variety of chemical reactions. For instance, nitration reactions have been explored, where nitro groups are introduced into different positions of the pyridine ring or its substituents . The reactivity of the nitro group in these compounds allows for further functionalization and the creation of diverse chemical structures. The excited states of hydrazo-compounds, including 5-nitro-2-phenylpyridine, have been investigated through electronic absorption and emission spectra, providing insights into the electronic properties and potential applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitro-2-phenylpyridine derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects the compound's reactivity, solubility, and stability. The electronic properties, such as the HOMO-LUMO transition, have been characterized using quantum chemical calculations, which are crucial for understanding the behavior of these compounds in various chemical environments . The synthesis and reactions of nitropyridines have been extensively studied, highlighting the versatility and regioselectivity of these compounds in chemical transformations .

Scientific Research Applications

Nitration Reactions and Derivatives Synthesis

- Nitration Processes: 5-Nitro-2-phenylpyridine is involved in nitration reactions. For instance, 2,5-Dimethyl-4-phenylpyridine can undergo nitration to produce nitro compounds and dinitro derivatives (Prostakov et al., 1976).

- Multicomponent Synthesis: It is used in the multicomponent synthesis of unsymmetrical 5-nitropyridines. This synthesis aligns with the principles of green chemistry and offers improved yields and reaction times (Koveza et al., 2018).

Antimitotic Agents and Molecular Studies

- Antitumor Activity: Some derivatives of 5-nitropyridine, like oximes, have shown antitumor activity in mice. These compounds act as precursors to potent antimitotic agents (Temple et al., 1992).

- Tautomerism Studies: The tautomeric behavior of 5-nitro-2-anilinopyridine and related heterocycles has been studied, providing insights into chemical equilibrium and molecular structures (Hirota et al., 1980).

Electronic and Photophysical Properties

- Excited States Analysis: Research on the excited states of various hydrazo-compounds, including 5-nitro-2-(2-phenylhydrazinyl)pyridine, has been carried out to understand their electronic absorption and emission spectra (Michalski et al., 2016).

- Photoluminescence Studies: 5-Nitro-2-phenylpyridine derivatives have been used in the synthesis of iridium(III) complexes, exhibiting photoluminescence properties suitable for applications in light-emitting devices (Xu et al., 2016).

Molecular Electronics and Drug Synthesis

- Molecular Diodes: It has been explored for use in molecular diodes that exhibit charge-induced conformational switching (Derosa et al., 2003).

- Glycosyltransferases Inhibitors: Derivatives of 5-nitro-2-pyridyl have been synthesized for use in the synthesis of uridine derivatives, potential glycosyltransferases inhibitors (Komor et al., 2012).

Safety and Hazards

properties

IUPAC Name |

5-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOAJTWVYTULDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376530 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-phenylpyridine | |

CAS RN |

89076-64-2 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-nitro-2-phenylpyridine in the context of the provided research?

A1: In the provided research, 5-nitro-2-phenylpyridine functions as a cyclometalating ligand in iridium(III) complexes. [] These complexes are being investigated for their potential in nonlinear optical (NLO) applications, specifically reverse-saturable absorption (RSA). [] One specific complex studied is [Ir(ppyNO2)2(CNArdmp)2]+, where ppyNO2 represents the 5-nitro-2-phenylpyridine ligand. []

Q2: How does the structure of the iridium complex containing 5-nitro-2-phenylpyridine influence its photophysical properties?

A2: The presence of 5-nitro-2-phenylpyridine (ppyNO2) as a cyclometalating ligand in the iridium complex significantly impacts its ground-state and excited-state absorption spectra. [] This influence arises from the electronic properties of the ppyNO2 ligand, which contribute to the overall electronic structure and transitions within the complex. While the research does not delve into specific structure-property relationships for this particular complex, it highlights the importance of ligand choice in tuning the photophysical behavior for NLO applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)